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Compound of Interest

Compound Name: 3-(Aminomethyl)cyclobutanol

Cat. No.: B3024106 Get Quote

{"answer":"A Technical Guide to trans-3-(Aminomethyl)cyclobutanol: Characterization,

Synthesis, and Application in Drug Discovery

Introduction
trans-3-(Aminomethyl)cyclobutanol is a disubstituted cyclobutane derivative featuring both a

primary amine and a hydroxyl group. These functional groups, coupled with the three-

dimensional and rigid nature of the cyclobutane core, make it a valuable building block for

medicinal chemistry and drug discovery. The cyclobutane scaffold is increasingly recognized for

its ability to confer favorable pharmacokinetic properties, such as increased metabolic stability

and improved three-dimensionality, which can lead to enhanced binding affinity and selectivity

for biological targets.[1][2] This guide provides a comprehensive overview of trans-3-
(Aminomethyl)cyclobutanol, including its identification, physicochemical properties, a

proposed synthetic route, and its potential applications in the development of novel

therapeutics.

Compound Identification
CAS Number: 1234616-04-6[3][4][5][6]

IUPAC Name: rel-(1r,3r)-3-(aminomethyl)cyclobutan-1-ol[3]

Molecular Formula: C₅H₁₁NO[3]

Molecular Weight: 101.15 g/mol [3][5]
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SMILES: O[C@H]1C--INVALID-LINK--C1[3]

Physicochemical and Pharmacokinetic Properties
The unique puckered structure of the cyclobutane ring imparts specific conformational

constraints that are advantageous in drug design.[1] Compared to more flexible aliphatic chains

or larger ring systems, the cyclobutane scaffold can help to lock a molecule into a bioactive

conformation, thereby improving its potency and reducing off-target effects.[7] The presence of

both a hydrogen bond donor (amine) and a hydrogen bond acceptor/donor (hydroxyl) provides

versatile points for interaction with biological targets.

Predicted and Experimental Properties
A comprehensive understanding of a compound's physicochemical properties is crucial for its

development as a drug candidate. For a novel or sparsely characterized compound like trans-

3-(Aminomethyl)cyclobutanol, a combination of computational prediction and experimental

determination is employed.
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Property
Predicted/Experimental
Value

Significance in Drug
Discovery

cLogP -

A measure of lipophilicity,

which influences absorption,

distribution, metabolism, and

excretion (ADME).

Topological Polar Surface Area

(TPSA)
-

Predicts the ability of a

molecule to permeate cell

membranes.

Aqueous Solubility -
Crucial for bioavailability and

formulation development.

pKa -

Determines the ionization state

of the molecule at

physiological pH, which affects

its interaction with targets and

its solubility.

Metabolic Stability -

The cyclobutane ring is

generally considered to be

metabolically robust.[8]

Researchers would populate this table with experimentally determined values.

Structural Elucidation and Quality Control
For any novel or synthesized chemical entity, unambiguous confirmation of its structure and

purity is paramount. A suite of analytical techniques is employed for this purpose.

Analytical Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine

the carbon-hydrogen framework. 2D NMR techniques such as COSY, HSQC, and HMBC are

essential for establishing connectivity and confirming the trans stereochemistry.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate

mass measurement, which confirms the elemental composition of the molecule.

Purity Analysis: High-performance liquid chromatography (HPLC) or gas chromatography

(GC) is used to assess the purity of the compound.

Figure 1: Analytical Workflow for Structural Confirmation
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Caption: Workflow for the structural confirmation and purity analysis of a synthesized

compound.

Proposed Synthetic Route
While several methods exist for the synthesis of functionalized cyclobutanes, a common

strategy involves the modification of a pre-existing cyclobutane core.[9] A plausible route to

trans-3-(Aminomethyl)cyclobutanol could start from a commercially available precursor such

as trans-3-(Boc-aminomethyl)cyclobutanol (CAS 952029-48-0).[10]

Step-by-Step Protocol
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Deprotection of the Amine: The Boc (tert-butyloxycarbonyl) protecting group on the amine is

removed under acidic conditions.

Reagents: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent

like dichloromethane (DCM) or dioxane.

Mechanism: The acid cleaves the tert-butyl carbamate, releasing the free amine and

generating carbon dioxide and isobutylene as byproducts.

Work-up and Isolation: The reaction mixture is neutralized with a base (e.g., sodium

bicarbonate) and the product is extracted with an organic solvent. The solvent is then

removed under reduced pressure to yield the final product.

Figure 2: Proposed Synthesis of trans-3-(Aminomethyl)cyclobutanol
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Caption: A two-step synthetic pathway from a Boc-protected precursor.

Applications in Drug Discovery
The incorporation of small, rigid scaffolds like cyclobutane is a key strategy to "escape flatland"

in medicinal chemistry, moving away from predominantly flat, aromatic structures towards more

three-dimensional molecules with improved pharmacological properties.[11] trans-3-

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b3024106?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC9890513/
https://www.benchchem.com/product/b3024106?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3024106?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


(Aminomethyl)cyclobutanol serves as a versatile scaffold for the synthesis of a wide range of

derivatives.

Role as a Pharmacophore Scaffold
Conformational Restriction: The rigid cyclobutane ring can lock flexible side chains into a

specific orientation, which can be crucial for high-affinity binding to a protein target.[2][12]

Vectorial Display of Functional Groups: The trans arrangement of the aminomethyl and

hydroxyl groups places them on opposite sides of the ring, allowing them to be directed into

distinct pockets of a binding site.

Metabolic Stability: The cyclobutane core is generally resistant to metabolic degradation,

which can lead to improved pharmacokinetic profiles.[13]

Analgesics and Receptor Agonists: Cyclobutane derivatives have been successfully

developed as agonists for receptors like the GLP-1 receptor and as antagonists for integrin

receptors.[13][14]

CAS Number Registration for Novel Substances
For a newly synthesized compound that is not yet in the CAS REGISTRY, a CAS number can

be obtained by submitting the substance's information to the Chemical Abstracts Service.[15]

This process is essential for regulatory compliance, publication, and commercialization.[16][17]

The Registration Process
Data Compilation: Gather all necessary information, including the chemical structure,

spectroscopic data (NMR, MS), and any other characterizing information.[18]

Submission: Submit the information to CAS through their online portal.[15]

Review and Assignment: CAS scientists review the submission to ensure the substance is

unique and meets their registration criteria.[18] If approved, a new CAS Registry Number is

assigned.[16]

Conclusion
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trans-3-(Aminomethyl)cyclobutanol is a valuable building block for the synthesis of novel,

three-dimensional molecules for drug discovery. Its rigid cyclobutane core and versatile

functional groups offer a platform for creating compounds with potentially improved efficacy,

selectivity, and pharmacokinetic properties. The methodologies outlined in this guide for its

characterization, synthesis, and potential applications provide a framework for researchers to

utilize this and similar scaffolds in the development of the next generation of therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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